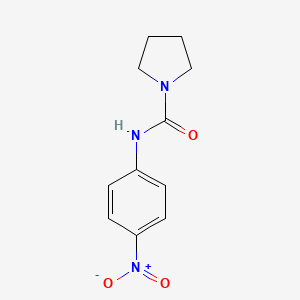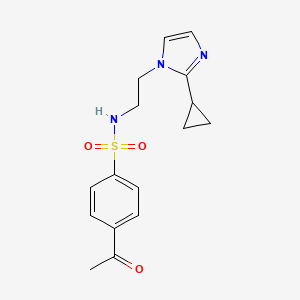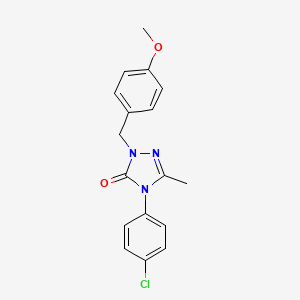
N-(1-Benzylpiperidin-3-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzylpiperidin-3-yl)but-2-ynamide is a chemical compound that belongs to the class of ynamides Ynamides are characterized by the presence of a carbon-carbon triple bond adjacent to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-3-yl)but-2-ynamide typically involves the reaction of 1-benzylpiperidine with but-2-ynoic acid or its derivatives. The reaction is often catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)3), under mild conditions. The process involves nucleophilic addition facilitated by the nitrogen lone pair from the alkynyl group of the ynamides to the unsubstituted side of the bicyclo[1.1.0]butanes, followed by annulation of the resulting enolate with the keteniminium species .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylpiperidin-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ynamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Benzylpiperidin-3-yl)but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecular scaffolds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(1-Benzylpiperidin-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophile, participating in various chemical reactions. The nitrogen lone pair from the alkynyl group plays a crucial role in facilitating nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine core but lacking the ynamide group.
N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide: A derivative with a hydroxymethyl group instead of the ynamide group.
Uniqueness
N-(1-Benzylpiperidin-3-yl)but-2-ynamide is unique due to the presence of the ynamide group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for the synthesis of complex molecular structures and for exploring new chemical reactions.
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-7-16(19)17-15-10-6-11-18(13-15)12-14-8-4-3-5-9-14/h3-5,8-9,15H,6,10-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDNOXFLAMFOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2935061.png)
![N'-(3,5-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2935063.png)

![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)
![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)

![N-cyclopentyl-2-{[4-(2-methylprop-2-en-1-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2935071.png)
![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)
![2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2935073.png)
![[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2935074.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2935075.png)
![3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2935076.png)


